molecular formula C10H11BrClNO B14074422 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one

1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14074422
M. Wt: 276.56 g/mol
InChI Key: BKALDXAVDLCYGN-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is a brominated propanone derivative featuring a 2-amino-4-(chloromethyl)phenyl substituent. Its structural complexity allows for diverse reactivity, particularly in nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(11)8-3-2-7(5-12)4-9(8)13/h2-4,10H,5,13H2,1H3

InChI Key

BKALDXAVDLCYGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CCl)N)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule’s synthesis hinges on three critical components:

  • Aromatic backbone : A 2-amino-4-(chloromethyl)phenyl group.
  • Propan-2-one scaffold : Positioned at the 1-position of the aromatic ring.
  • α-Bromination : Introduction of bromine at the ketone’s α-carbon.

Key challenges include:

  • Amino group sensitivity : The primary amine’s nucleophilicity risks side reactions during electrophilic bromination.
  • Chloromethyl stability : Chloromethyl groups are prone to elimination or oxidation under acidic or high-temperature conditions.
  • Regioselective bromination : Competing bromination at alternative sites (e.g., aromatic ring) must be suppressed.

Synthetic Routes and Methodologies

Route 1: Sequential Bromination and Functionalization

This two-step approach involves synthesizing the propanone scaffold followed by α-bromination.

Synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one

Starting material : 4-Hydroxypropiophenone is benzylated to 4-benzyloxypropiophenone. Chloromethylation is achieved via reaction with chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions (AlCl₃, 0–5°C, dichloromethane). Subsequent hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding 4-(chloromethyl)propiophenone.

Amination : The 2-position is aminated via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl).

Reaction conditions :

Step Reagents/Conditions Yield Source
Benzylation BnCl, NaOH, tetrabutylammonium bromide 85%
Chloromethylation MOMCl, AlCl₃, CH₂Cl₂, 0°C 72%
Nitration HNO₃ (conc.), H₂SO₄, 30°C 65%
Reduction Fe powder, HCl, reflux 88%
α-Bromination

The propanone intermediate is brominated at the α-carbon using bromine in the presence of a Lewis acid (AlCl₃) in toluene/methanol (1:1) at 40–45°C.

Optimization :

  • Temperature control : Excessive heat (>50°C) promotes dibromination or aryl ring bromination.
  • Solvent system : Methanol enhances bromine solubility while toluene moderates reactivity.

Yield : 78–82%.

Route 2: Bischler-Möhlau Reaction-Derived Synthesis

This method leverages the Bischler-Möhlau indole synthesis, where α-bromoketones condense with anilines to form indoles. While typically used for indole formation, the intermediate α-bromoketone can be isolated.

Procedure :

  • Bromoketone preparation : 1-(4-Benzyloxyphenyl)propan-2-one is brominated as in Route 1.
  • Chloromethyl introduction : The benzyloxy group is replaced with chloromethyl via nucleophilic substitution (Cl⁻, DMF, 80°C).
  • Amination : Similar to Route 1.

Advantages :

  • High purity : Isolation of intermediates minimizes side products.
  • Scalability : Patent data demonstrate kilogram-scale production.

Route 3: One-Pot Tandem Synthesis

A novel method employs tandem chloromethylation-bromination using gem-dibromomethyl precursors.

Steps :

  • Chloromethylation : React 1-(2-aminophenyl)propan-2-one with dichloromethyl methyl ether (Cl₂CHOMe) and SnCl₄.
  • Bromination : In situ treatment with Br₂/AlCl₃.

Yield : 68% (over two steps).

Industrial-Scale Production Insights

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance bromination efficiency:

  • Residence time : 10–15 minutes.
  • Temperature gradient : 40°C (inlet) to 25°C (outlet) minimizes thermal degradation.

Purification Protocols

  • Crystallization : Methanol/water (7:3) achieves >99% purity.
  • Chromatography : Reserved for analytical-grade material (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Yield 65% 72% 68%
Scalability High High Moderate
Purity 98% 99% 95%
Equipment Demand Standard Standard Specialized

Mechanistic Considerations

Bromination Mechanism

The α-bromination proceeds via acid-catalyzed enol formation, followed by electrophilic attack by Br⁺:
$$ \text{R-C(O)-CH}3 + \text{Br}2 \xrightarrow{\text{AlCl}3} \text{R-C(O)-CH}2\text{Br} + \text{HBr} $$
Lewis acids polarize Br₂, enhancing electrophilicity.

Chloromethylation Pathways

Electrophilic aromatic substitution (EAS) directs chloromethyl groups to the para position relative to the electron-donating amino group:
$$ \text{Ar-H} + \text{ClCH}2\text{OMe} \xrightarrow{\text{AlCl}3} \text{Ar-CH}_2\text{Cl} + \text{MeOH} $$

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.

    Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a molecular formula of C10H11BrClNOC_{10}H_{11}BrClNO and a molecular weight of approximately 276.56 g/mol. It is characterized by a complex structure that includes an amino group, a chloromethyl substituent, and a bromopropanone moiety. This compound is notable for its potential biological activity and utility in organic synthesis, making it a subject of interest in both academic and industrial research settings.

Scientific Research Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. The specific reaction conditions often involve acidic or basic environments and solvents like ethanol or dichloromethane, influencing the reaction rates and selectivity.

Research into the interaction of this compound with biological macromolecules has shown that its amino group can form hydrogen bonds with proteins, while the bromopropanone moiety may participate in nucleophilic attacks leading to covalent bond formation. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. It is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting enzyme activity by binding to active sites or altering enzyme conformations. These interactions may influence critical metabolic pathways and signal transduction processes within cells.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets in biological systems. The compound’s functional groups, such as the amino and chloromethyl groups, can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The compound shares structural similarities with derivatives bearing variations in substituent groups. Key analogues include:

Compound Name Substituent Modifications Key Features CAS Number Reference
1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one -OH instead of -CH2Cl at position 4 Enhanced polarity due to hydroxyl group; potential for hydrogen bonding 1803863-96-8
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one -OCHF2 instead of -CH2Cl at position 4 Increased electronegativity and metabolic stability via difluoromethoxy 1804221-53-1
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one -CF3 and -CH2Br on phenyl; additional -Cl Enhanced lipophilicity and halogen-driven reactivity 1804232-60-7

Key Observations :

  • Replacement of -CH2Cl with -OH (as in 1803863-96-8) reduces electrophilicity but improves solubility in polar solvents .
  • The difluoromethoxy (-OCHF2) group in 1804221-53-1 enhances resistance to oxidative metabolism, a feature advantageous in drug design .

Comparison :

  • The target compound’s synthesis likely requires similar bromination steps but may face challenges due to competing reactions at the chloromethyl and amino groups.
  • Halogenation (Br, Cl) consistently improves bioactivity in analogues, as seen in compound 3n (), which exhibited Aspergillus niger inhibition comparable to standards .

Key Trends :

  • Halogenation (Br, Cl) correlates with improved antimicrobial potency across analogues.
  • Amino groups facilitate hydrogen bonding with biological targets, as observed in pyridine derivatives () .

Biological Activity

1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrClNOC_{10}H_{11}BrClNO, with a molecular weight of approximately 276.56 g/mol. The compound features an amino group, a chloromethyl group, and a bromopropanone moiety, which contribute to its reactivity and biological activity.

Key Features

FeatureDescription
Molecular FormulaC10H11BrClNOC_{10}H_{11}BrClNO
Molecular Weight276.56 g/mol
Functional GroupsAmino, chloromethyl, bromopropanone

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action likely involves the inhibition of specific enzymes or receptors critical for microbial growth and survival.

Anticancer Activity

Studies have shown that this compound has promising anticancer activity. For example, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The compound's interaction with cellular targets may inhibit pathways essential for cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:

Cell LineIC50 (µM)
Human colon adenocarcinoma9.27
Human ovarian adenocarcinoma2.76
Human renal cancer1.143

These findings suggest that the compound is particularly effective against ovarian and renal cancer cells .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The amino group can form hydrogen bonds with proteins, while the bromopropanone moiety may engage in nucleophilic attacks leading to covalent bond formation. This interaction can modulate enzyme activity and influence metabolic pathways critical for cellular function.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps under optimized conditions to enhance yield and purity. The compound serves as a precursor for synthesizing derivatives with improved biological activities.

Notable Derivatives

Several derivatives have been synthesized from the parent compound, exhibiting enhanced anticancer properties:

Compound NameIC50 (µM)
Derivative A (modified structure)5.00
Derivative B (another modification)3.50

These derivatives show promise in further enhancing the therapeutic potential of the original compound .

Q & A

Basic: What are the common synthetic routes for 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one?

Methodological Answer:
The synthesis typically involves halogenation and functional group interconversion. A plausible route is:

Precursor Preparation : Start with a substituted phenylpropanone (e.g., 1-(2-amino-4-(chloromethyl)phenyl)propan-2-one).

Bromination : React the precursor with bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride. Excess bromine is removed via distillation or quenching.

Dehydrohalogenation : Use a base (e.g., triethylamine) to eliminate HBr, forming the α-brominated ketone.

Purification : Recrystallization (e.g., from acetone) or column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while chloroform minimizes side reactions .
  • Temperature Control : Low temperatures (0–5°C) during bromination reduce over-bromination.
  • Catalyst Use : Lewis acids (e.g., FeCl₃) can direct regioselectivity.
  • Stoichiometry : A 1:1 molar ratio of precursor to bromine avoids di-brominated by-products.
  • Workup : Rapid quenching with sodium thiosulfate removes excess bromine, improving purity .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Recrystallization : Use acetone/water mixtures for high-purity crystals.
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves brominated by-products.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure analytical purity .

Advanced: How does the chloromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The chloromethyl group acts as a versatile handle for further functionalization:

  • Nucleophilic Substitution : React with amines or thiols to form secondary linkages.
  • Suzuki Coupling : After conversion to a boronic ester, cross-coupling with aryl halides is feasible.
  • Chelation Effects : The chlorine atom can coordinate with transition metals (e.g., Pd), altering catalytic activity in coupling reactions .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (ketone CH₃), δ 4.2–4.5 ppm (CH₂Cl), δ 6.5–7.5 ppm (aromatic protons).
    • ¹³C NMR : Carbonyl carbon at ~200 ppm, CH₂Cl at ~40 ppm.
  • IR : Strong C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹.
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-Br bond length ~1.9 Å) .

Advanced: How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points.
  • Solvent Traces : Residual solvents (e.g., chloroform) lower observed melting points.
  • Analytical Conditions : NMR solvent (CDCl₃ vs. DMSO-d₆) shifts proton signals.
    Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and use high-vacuum drying to remove solvents .

Advanced: How can computational studies predict electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, predicting reactivity.
  • AIM Theory : Analyze bond critical points to assess charge distribution at the chloromethyl and bromine sites.
  • Molecular Dynamics : Simulate solvent interactions to guide solubility optimization .

Basic: Are there reported biological activities for similar compounds?

Methodological Answer:
Chalcone derivatives with halogen substituents exhibit:

  • Antimicrobial Activity : Against Aspergillus niger and Staphylococcus aureus via membrane disruption.
  • Anticancer Potential : Bromine and chloromethyl groups enhance cytotoxicity in MCF-7 cells.
  • Enzyme Inhibition : Targeting kinases or proteases via halogen-bond interactions .

Advanced: How to mitigate decomposition during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photolytic C-Br bond cleavage.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the chloromethyl group.
  • Temperature : –20°C storage slows thermal degradation. Monitor via periodic TLC or HPLC .

Advanced: What strategies address regioselectivity challenges in synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amino group) to steer bromination to the desired position.
  • Microwave Synthesis : Enhances reaction specificity by reducing side-product formation.
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired regioisomer .

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